4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine
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Description
4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C22H20FN3S and its molecular weight is 377.48. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
One of the primary applications of compounds related to 4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is in the development of anticancer agents. For instance, novel fluoro-substituted benzo[b]pyrans have shown anti-lung cancer activity by testing against human cancer cell lines, including lung, breast, and CNS cancers, demonstrating anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Similarly, pyrazole with benzo[d]thiazoles containing hydrazinecarboximidamide substituents was synthesized and evaluated for cytotoxicity and apoptotic activity, showing potent in vitro anti-proliferative activity against various cancer cell lines (Liu et al., 2019).
Anti-inflammatory and Analgesic Activities
Compounds derived from this chemical structure have also been investigated for their anti-inflammatory and analgesic activities. For example, new imidazolyl acetic acid derivatives were synthesized and evaluated for their anti-inflammatory activity against carrageenan-induced rat paw edema and their analgesic activity using the writhing test in albino mice, with several compounds exhibiting significant anti-inflammatory activity (Khalifa & Abdelbaky, 2008).
Antimicrobial Activity
Another application is in the development of antimicrobial agents. Pyrazole acyl thiourea derivatives, for example, have been synthesized and characterized, with some displaying good antifungal activities against a range of pathogens, indicating the potential for the development of new antimicrobial compounds (Wu et al., 2012).
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3S/c1-15(2)17-5-7-18(8-6-17)20-13-21-22(24-11-12-26(21)25-20)27-14-16-3-9-19(23)10-4-16/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFVHEBJAHADQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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